

# Application Notes and Protocols for NP (366-374) ELISpot Assay

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Influenza A NP (366-374)*

Cat. No.: *B12375292*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISpot) assay to detect and quantify cells secreting Interferon-gamma (IFN- $\gamma$ ) in response to the influenza A nucleoprotein (NP) derived peptide NP (366-374). This peptide is a well-characterized immunodominant epitope restricted by H-2Db in mice and is crucial for studying CD8+ T-cell responses in influenza infection and vaccine development.<sup>[1][2][3]</sup>

## Data Presentation

The following table summarizes representative quantitative data from studies utilizing the NP (366-374) ELISpot assay. These values can serve as a reference for expected outcomes.

Sample Type	Animal Model	Stimulation Conditions	Average Spot Forming Cells (SFCs) per 10 <sup>5</sup> or 10 <sup>6</sup> cells	Source
Splenocytes	C57BL/6 mice	2 µg/ml of NP (366-374) peptide for 20 hours	~150 SFCs / 2 x 10 <sup>5</sup> cells	[4]
Lung lymphocytes	C57BL/6 mice	2 µg/ml of NP (366-374) peptide for 20 hours	~300 SFCs / 2 x 10 <sup>5</sup> cells	[4]
Splenocytes	BALB/c mice	Co-culture with NP (366-374) peptide	Significant increase in IFN-γ production from CD8+ T cells	[5]
Splenocytes	C57BL/6 mice	1 µM NP (366-374) peptide for 44-48 hours	Frequency of 1 in ~2,000 to 1 in ~10,000 splenocytes	[1][2]

## Experimental Protocols

This protocol outlines the key steps for performing a mouse IFN-γ ELISpot assay to detect NP (366-374)-specific T cells. For human peripheral blood mononuclear cells (PBMCs), similar protocols can be followed, substituting mouse-specific reagents with their human counterparts.

## Materials and Reagents

- 96-well nitrocellulose-bottom plates: (e.g., Millipore, MAIPS4510)
- Capture Antibody: Anti-mouse IFN-γ antibody (e.g., clone R4-6A2, BD PharMingen or MABTECH, #3321-2H)[2][4][5][6]

- NP (366-374) Peptide: (ASNENMETM for H-2Db) of high purity (>90%) (e.g., from GenScript, JPT Peptide Technologies)[3][4][7]
- Cells: Single-cell suspension of splenocytes or other lymphoid organs from immunized or infected mice.
- Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
- Detection Antibody: Biotinylated anti-mouse IFN- $\gamma$  antibody (e.g., from BD PharMingen or MABTECH)
- Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) or Streptavidin-Alkaline Phosphatase (AP)
- Substrate: TMB substrate for HRP or BCIP/NBT for AP
- Blocking Buffer: PBS with 10% FBS
- Wash Buffer: PBS and PBS with 0.05% Tween-20 (PBST)
- Positive Control: Concanavalin A or anti-CD3 antibody[4][8]
- Negative Control: Unstimulated cells[4]

## Day 1: Plate Coating

- Pre-wet Plate (Optional but Recommended): Add 15  $\mu$ l of 70% ethanol to each well for 30 seconds. Wash the plate thoroughly with sterile PBS.[9]
- Coat with Capture Antibody: Dilute the anti-mouse IFN- $\gamma$  capture antibody to the recommended concentration (e.g., 10  $\mu$ g/ml) in sterile PBS.[6] Add 100  $\mu$ l of the antibody solution to each well of the 96-well plate.
- Incubate: Seal the plate and incubate overnight at 4°C.

## Day 2: Cell Stimulation

- **Wash and Block:** Aspirate the coating solution and wash the plate twice with 200 µl/well of sterile PBS. Block the plate by adding 200 µl/well of blocking buffer (PBS with 10% FBS) and incubate for at least 1 hour at 37°C.[5]
- **Prepare Cells:** Prepare a single-cell suspension of splenocytes or other tissues. Count viable cells using a hemocytometer and trypan blue exclusion. Resuspend the cells in cell culture medium at a concentration of  $2 \times 10^6$  cells/ml.
- **Prepare Stimuli:** Dilute the NP (366-374) peptide in cell culture medium to a working concentration (e.g., 2-10 µg/ml).[4] Also prepare the positive and negative controls.
- **Plate Cells and Stimuli:** Remove the blocking buffer from the plate. Add 100 µl of the cell suspension (containing  $2 \times 10^5$  cells) to each well.[4] Add 100 µl of the NP (366-374) peptide solution or control stimuli to the respective wells.
- **Incubate:** Place the plate in a 37°C humidified incubator with 5% CO<sub>2</sub> for 20-48 hours.[1][2][4] Do not disturb the plate during incubation to allow for spot formation.

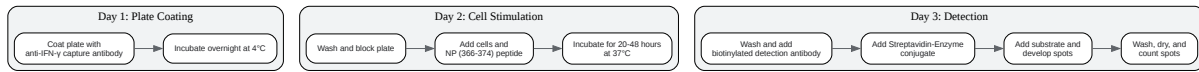
## Day 3: Detection and Development

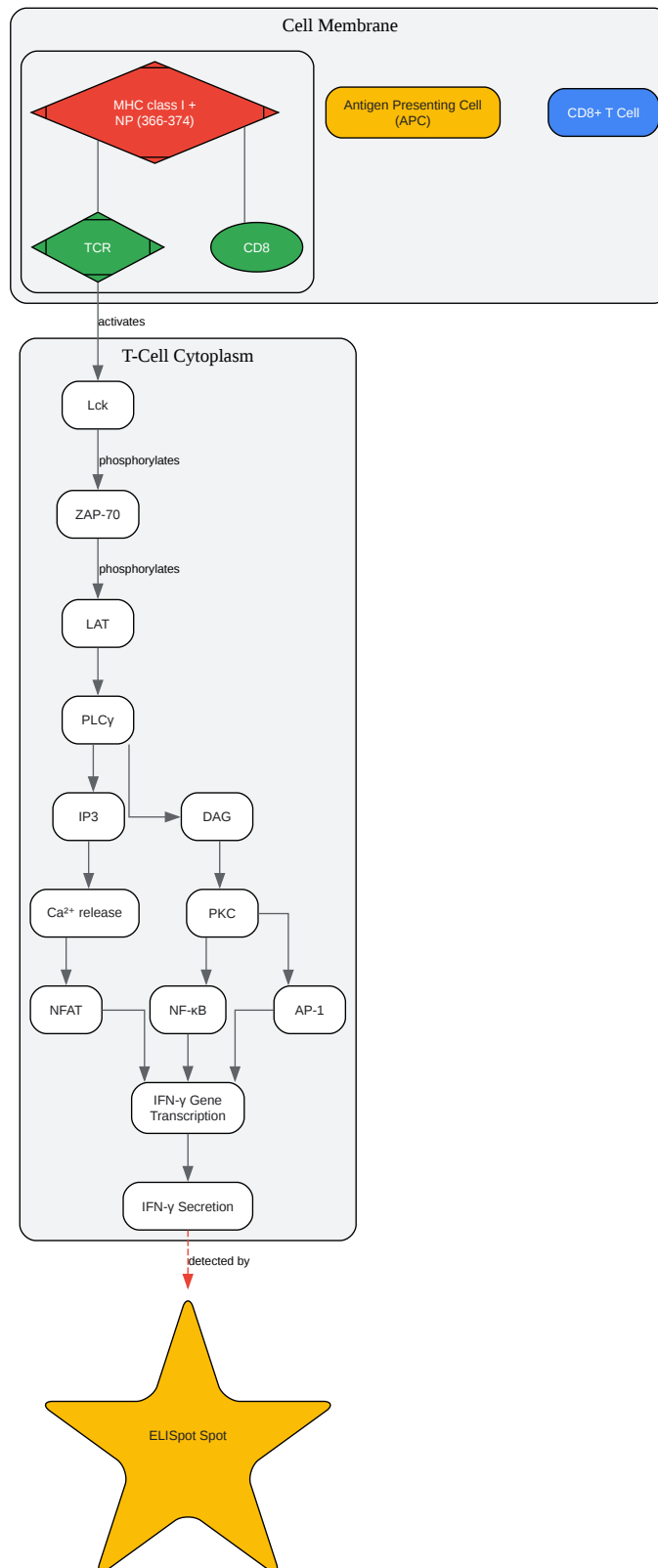
- **Wash Plate:** Aspirate the cells and wash the plate four times with 200 µl/well of PBST.
- **Add Detection Antibody:** Dilute the biotinylated anti-mouse IFN-γ detection antibody in blocking buffer to the recommended concentration. Add 100 µl of the diluted antibody to each well and incubate for 2 hours at room temperature.
- **Wash Plate:** Wash the plate four times with 200 µl/well of PBST.
- **Add Enzyme Conjugate:** Dilute the Streptavidin-HRP or Streptavidin-AP in blocking buffer. Add 100 µl of the diluted conjugate to each well and incubate for 1 hour at room temperature.
- **Wash Plate:** Wash the plate four times with 200 µl/well of PBST.
- **Add Substrate:** Add 100 µl of the appropriate substrate (TMB or BCIP/NBT) to each well. Monitor the plate for the development of spots (typically 5-30 minutes).
- **Stop Reaction:** Stop the reaction by washing the plate extensively with deionized water.

- **Dry and Analyze:** Allow the plate to air dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN- $\gamma$  secreting cells.

## Visualizations

## Experimental Workflow





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